(2-Bromoethyl)benzene-D5

Description

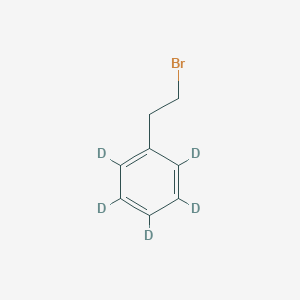

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPPDTMATNBGJN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310072 | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35845-64-8 | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35845-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Bromoethyl)benzene-D5 molecular weight and formula

An In-Depth Technical Guide to (2-Bromoethyl)benzene-D5

This technical guide provides essential information regarding the molecular properties of this compound, a deuterated form of (2-Bromoethyl)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds.

Core Molecular Data

This compound is a stable isotope-labeled version of (2-Bromoethyl)benzene where five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution is a critical tool in various research applications, including mass spectrometry-based quantification and metabolic studies.

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

| Property | This compound | (2-Bromoethyl)benzene |

| Molecular Formula | C8D5H4Br or C8H4D5Br[1][2][3] | C8H9Br[4][5] |

| Molecular Weight | 190.09 g/mol [2][3][6] or 190.092 g/mol [1] | 185.061 g/mol [4] |

| CAS Number | 35845-64-8[1][2][3] | 103-63-9[1][4] |

Logical Relationship: Isotopic Labeling

The following diagram illustrates the relationship between the standard compound and its deuterated isotopologue. The process of deuteration involves the substitution of protium (¹H) with deuterium (²H or D), leading to an increase in molecular mass without significantly altering the chemical properties.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the manufacturing laboratory and the intended application. These protocols are typically not available in public search results. For specific experimental methodologies, it is recommended to consult the documentation provided by the chemical supplier or relevant scientific literature detailing its use.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 5. (2-Bromoethyl)benzene, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of (2-Bromoethyl)benzene-D5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide on the synthesis and purification of (2-Bromoethyl)benzene-D5, a deuterated analogue of β-phenethyl bromide. The incorporation of deuterium isotopes into drug molecules is a critical strategy in pharmaceutical development, often used to study metabolic profiles and pharmacokinetics.[1] This document outlines a robust synthetic pathway, detailed experimental protocols, and a comprehensive purification workflow. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Overview and Synthetic Strategy

This compound is the deuterated form of (2-Bromoethyl)benzene, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[1][2] The primary synthetic route involves the bromination of the corresponding deuterated alcohol, 2-Phenylethanol-D5. This precursor can be synthesized from commercially available benzene-D6 through established methods such as Friedel-Crafts acylation followed by reduction. The subsequent conversion of the alcohol to the bromide is typically achieved by reaction with hydrogen bromide, often with the aid of a strong acid like sulfuric acid.[3]

Key Synthetic Reaction:

-

Starting Material: 2-Phenylethanol-D5

-

Reagent: Hydrogen Bromide (HBr)

-

Product: this compound

The overall synthesis and subsequent purification are critical for obtaining a high-purity product suitable for research and pharmaceutical applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analogue for comparison.

| Property | This compound | (2-Bromoethyl)benzene (Non-Deuterated) |

| CAS Number | 35845-64-8[2][4][5] | 103-63-9[6][7] |

| Molecular Formula | C₈H₄D₅Br[5] | C₈H₉Br[7][8] |

| Molecular Weight | 190.09 g/mol [5] | 185.06 g/mol [7][8] |

| Boiling Point | Not explicitly available | 220-221 °C (lit.)[3][6]; 97-99 °C at 2.0 kPa[6][8]; 98 °C at 14 mmHg[3] |

| Density | Not explicitly available | 1.355 g/mL at 25 °C (lit.)[3][6] |

| Refractive Index (n20/D) | Not explicitly available | 1.556 (lit.)[3][6] |

| Reported Yields | Not explicitly available (expected to be similar to non-deuterated) | 70%[3] to >90%[6][8] |

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the non-deuterated analogue and are directly applicable to the synthesis of this compound from 2-Phenylethanol-D5.[3][6][8]

Synthesis of this compound

This procedure details the conversion of 2-Phenylethanol-D5 to the target compound via reaction with hydrogen bromide and sulfuric acid.[3]

Materials:

-

2-Phenylethanol-D5 (1 mole)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.5 mole)

-

48% Hydrogen Bromide (HBr) (1.25 mole)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Steam distillation apparatus

Procedure:

-

To a round-bottom flask, add 1 mole of 2-Phenylethanol-D5.

-

Cool the flask in an ice bath and slowly add 0.5 mole of concentrated sulfuric acid with stirring.

-

Continue cooling and slowly add 1.25 mole of 48% hydrogen bromide.[3]

-

Remove the flask from the ice bath and fit it with a reflux condenser.

-

Heat the mixture to reflux and maintain for approximately 6 hours.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Set up for steam distillation and distill the mixture to separate the crude product.[3]

-

Collect the distillate in a separatory funnel. The organic layer containing crude this compound will separate from the aqueous layer.

Purification of this compound

This multi-step washing and distillation protocol is designed to remove unreacted starting materials, byproducts (such as ethers), and residual acid.[3][6]

Materials:

-

Crude this compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[3]

-

10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution[3][6]

-

Deionized Water

-

Anhydrous Calcium Chloride (CaCl₂) or Potassium Carbonate (K₂CO₃)[3][6]

-

Separatory funnel

-

Distillation apparatus with a Vigreux column

Procedure:

-

Transfer the crude organic layer from the synthesis step into a separatory funnel.

-

Acid Wash: Carefully add approximately one-fifth of the organic layer's volume of cold, concentrated sulfuric acid.[3] Shake gently, venting frequently. Allow the layers to separate and discard the lower acid layer. Repeat this wash once more. This step is crucial for removing ether byproducts.[3]

-

Water Wash: Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.

-

Neutralization: Wash the organic layer with 10% sodium carbonate solution to neutralize any remaining acid.[3][6] Continue washing until no more gas evolves. Separate and discard the aqueous layer.

-

Final Water Wash: Wash the organic layer one final time with water.[3][6]

-

Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent such as anhydrous calcium chloride.[3] Allow it to stand with occasional swirling until the liquid is clear.

-

Fractional Distillation: Decant the dried liquid into a distillation flask. Perform fractional distillation under reduced pressure.[6][8] Collect the fraction boiling at the appropriate temperature (for the non-deuterated compound, this is 97-99°C at 2.0 kPa).[6][8]

Visual Diagrams of Key Processes

The following diagrams illustrate the synthetic pathway and the purification workflow.

Caption: Synthetic pathway from Benzene-D6 to the target compound.

Caption: Step-by-step workflow for the purification of the final product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | 35845-64-8 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]

- 7. Benzene, (2-bromoethyl)- [webbook.nist.gov]

- 8. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

Material Safety Data Sheet: (2-Bromoethyl)benzene-D5 - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes. A specific Safety Data Sheet (SDS) for (2-Bromoethyl)benzene-D5 (CAS No. 35845-64-8) was not available. The following data is primarily from the comprehensive analysis of the non-deuterated analogue, (2-Bromoethyl)benzene (CAS No. 103-63-9), and is expected to be a very close approximation for the deuterated compound. Users should always consult the official SDS provided by their supplier before handling this chemical.

Section 1: Chemical Identity and Physical Properties

This compound is the deuterated form of (2-Bromoethyl)benzene, where the five hydrogen atoms on the benzene ring are replaced with deuterium.[1][2] This isotopic labeling is often utilized in drug development and metabolic studies.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 1-Bromo-2-phenylethane-d5, Phenethyl Bromide-d5, β-Bromoethylbenzene-d5 | [3] |

| CAS Number | 35845-64-8 | [1][3][4] |

| Molecular Formula | C₈H₄D₅Br | [1][3] |

| Molecular Weight | 190.09 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid/oil | [3][5] |

| Odor | Characteristic | [6] |

| Melting Point | -56 °C / -68.8 °F | [6][7] |

| Boiling Point | 220-221 °C / 428-429.8 °F @ 760 mmHg | [6][8] |

| Flash Point | 89 °C / 192.2 °F | [6][7] |

| Density | 1.355 g/mL at 25 °C | [8][9] |

| Solubility | Insoluble in water. Miscible with ether and benzene. Soluble in chloroform and ethyl acetate. | [9][10][11] |

| Stability | Stable under normal conditions. | [12] |

Section 2: Hazard Identification and Toxicological Data

(2-Bromoethyl)benzene is classified as harmful if swallowed and causes serious eye irritation.[12][13] It may also cause skin and respiratory irritation.[9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Table 3: Toxicological Data (for non-deuterated (2-Bromoethyl)benzene)

| Test | Species | Route | Value | Effects Noted | Source(s) |

| LD50 | Rat | Oral | 811 mg/kg | Behavioral: Somnolence (general depressed activity); Lungs, Thorax, or Respiration: Dyspnea; Gastrointestinal: Changes in structure or function of salivary glands. | [7][9] |

Carcinogenicity: No data is available to indicate that this product or any of its components present at greater than 0.1% are mutagenic, genotoxic, or carcinogenic.[12]

Section 3: Experimental Protocols and Safe Handling

The following protocols are derived from standard safety data sheets for the non-deuterated analogue and represent best practices for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

Proper PPE is mandatory to minimize exposure. The selection of PPE is dependent on the potential for exposure.

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling and Storage Protocol

Handling:

-

Avoid contact with skin, eyes, and clothing.[14]

-

Do not breathe vapors or mists.

-

Do not eat, drink, or smoke when using this product.[12][13]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[6][10]

-

Store away from incompatible materials, such as strong oxidizing agents.[6][7][10]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure adequate ventilation.[9]

-

Contain: Wear appropriate PPE. Cover drains to prevent entry into the sewer system.

-

Absorb: Use a liquid-absorbent material (e.g., Chemizorb®, sand, or diatomite) to soak up the spill.[13]

-

Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.[14]

-

Clean: Clean the affected area thoroughly.

Disposal Protocol

Dispose of this chemical and its container in accordance with local, regional, national, and international regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Section 4: Emergency Procedures

First Aid Measures

The following diagram outlines the immediate first aid response to different types of exposure.

Caption: First aid measures for different exposure routes.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][9][15]

-

Specific Hazards: In a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and hydrogen bromide gas may be formed.[9] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Section 5: Incompatible Materials and Reactivity

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

Incompatible Materials: Strong oxidizing agents.[6][7][10]

Conditions to Avoid: Heat, flames, and sparks.[6] Strong heating.

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides and hydrogen bromide gas.

Hazardous Polymerization: Does not occur.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. (2-Bromoethyl)benzene, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]

- 8. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. (2-Bromoethyl)benzene, 98% | Fisher Scientific [fishersci.ca]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. biosynth.com [biosynth.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

(2-Bromoethyl)benzene-D5 , a deuterated analog of (2-bromoethyl)benzene, serves as a critical tool in modern pharmaceutical research and development. Its primary application lies in its use as a stable isotope-labeled internal standard, particularly in the synthesis of deuterated phenelzine (phenelzine-d5) for pharmacokinetic and therapeutic drug monitoring studies. This guide provides an in-depth overview of its core applications, supported by experimental methodologies, quantitative data, and visual representations of key processes.

Application as an Internal Standard in Quantitative Analysis

The most significant application of this compound is as a precursor in the synthesis of deuterated internal standards for use in mass spectrometry-based quantitative analyses. Stable isotope-labeled internal standards are the gold standard in bioanalytical method development, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.

This compound is utilized to synthesize phenelzine-d5, which serves as an ideal internal standard for the quantification of the antidepressant drug phenelzine in biological matrices. The near-identical physicochemical properties of the deuterated and non-deuterated compounds ensure they co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer. The mass difference allows for their distinct detection and accurate quantification of the analyte.

Synthesis of Phenelzine-d5 from this compound

The synthesis of phenelzine-d5 from this compound is a crucial step in its application as an internal standard. The following workflow outlines the general synthetic procedure.

Quantitative Analysis of Phenelzine using Phenelzine-d5 Internal Standard

A validated gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantification of phenelzine in human plasma using a deuterated internal standard.[1]

Experimental Protocol:

-

Sample Preparation:

-

To 1 mL of plasma, add a known amount of phenelzine-d5 internal standard.

-

Add 1 mL of 1 M sodium hydroxide and 5 mL of hexane.

-

Vortex for 2 minutes and centrifuge at 2500 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the residue in 50 µL of ethyl acetate.

-

Add 10 µL of pentafluorobenzaldehyde (PFB) solution (10% in ethyl acetate).

-

Vortex and let the reaction proceed at room temperature for 15 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Hewlett-Packard 5880A or equivalent.

-

Column: 3% OV-17 on 100/120 mesh Gas-Chrom Q, 1.8 m x 2 mm I.D. glass column.

-

Carrier Gas: Helium at a flow rate of 30 mL/min.

-

Temperatures: Injector 250°C, Column 240°C, Interface 260°C.

-

Mass Spectrometer: Hewlett-Packard 5985B or equivalent, operating in selected ion monitoring (SIM) mode.

-

Ions Monitored: Specific m/z values for the PFB derivatives of phenelzine and phenelzine-d5.

-

Quantitative Data:

The following table summarizes the validation parameters for the GC-MS method for phenelzine quantification.

| Parameter | Result |

| Linearity Range | 2 - 40 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Precision (RSD) | ~10% |

| Recovery | >90% |

| Correlation Coefficient (r²) | >0.99 |

Metabolic Pathway of Phenelzine

Understanding the metabolic fate of phenelzine is crucial for interpreting pharmacokinetic data and assessing potential drug-drug interactions. The major metabolic pathway involves oxidation by monoamine oxidase (MAO).

The primary metabolites of phenelzine are phenylacetic acid and p-hydroxyphenylacetic acid, formed through oxidation by MAO.[2][3] Acetylation represents a minor metabolic route.

Workflow for Bioanalytical Method Validation

The use of this compound derived internal standards is a key component of robust bioanalytical method validation. The following diagram illustrates a typical workflow for validating an LC-MS/MS or GC-MS method for drug quantification in a biological matrix.

References

- 1. Determination of phenelzine in human plasma with gas chromatography-mass spectrometry using an isotope labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Isotopic Purity of (2-Bromoethyl)benzene-D5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of (2-Bromoethyl)benzene-D5, a deuterated internal standard crucial for quantitative analyses in drug development and metabolic studies. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies necessary for accurate isotopic enrichment assessment.

Introduction

This compound is the deuterated analog of (2-Bromoethyl)benzene, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound and its metabolites. The accuracy of such quantitative methods is highly dependent on the isotopic purity of the deuterated standard. Therefore, rigorous analytical characterization is essential to confirm the degree and location of deuterium incorporation and to identify the presence of any non-deuterated or partially deuterated species.

The primary analytical techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS).

Analytical Methodologies and Data Presentation

The isotopic purity of this compound is assessed through a combination of qualitative and quantitative analyses. The following tables summarize the typical quantitative data obtained from these analyses.

Table 1: Isotopic Purity of this compound by NMR Spectroscopy

| Parameter | Specification | Result |

| Isotopic Enrichment (¹H NMR) | ≥ 98.0 atom % D | 99.2 atom % D |

| Residual ¹H Signal (Aromatic) | Report Value | 0.8 % |

| Deuterium Incorporation (²H NMR) | Conforms to structure | Conforms |

Table 2: Isotopic Distribution of this compound by Mass Spectrometry (GC-MS)

| Isotopologue | Relative Abundance (%) |

| D5 (fully deuterated) | 99.15 |

| D4 | 0.75 |

| D3 | 0.08 |

| D2 | 0.01 |

| D1 | < 0.01 |

| D0 (non-deuterated) | < 0.01 |

| Total Isotopic Purity | ≥ 99.0% |

Experimental Protocols

Detailed experimental protocols for the two primary analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the site-specific incorporation of deuterium and for quantifying the residual proton signals.

3.1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To quantify the residual, non-deuterated (2-Bromoethyl)benzene and partially deuterated species by integrating the signals from the aromatic protons.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have interfering signals in the aromatic region.

-

Add a known amount of an internal standard with a distinct, well-resolved signal (e.g., 1,3,5-trichlorobenzene) for accurate quantification.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans (nt): 16 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.

-

Pulse Width (pw): Calibrated 90° pulse.

-

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the area of the residual aromatic proton signals (typically in the 7.2-7.4 ppm range for the phenyl group).

-

Integrate the signals of the ethyl group protons (triplets around 3.1 and 3.6 ppm) which are not deuterated.

-

Compare the integral of the residual aromatic protons to the integral of the ethyl protons to calculate the percentage of residual non-deuterated species. The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.

-

3.1.2. ²H (Deuterium) NMR Spectroscopy Protocol

-

Objective: To confirm the presence and location of deuterium on the aromatic ring.

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (e.g., 20-30 mg in 0.75 mL of a non-deuterated solvent like CHCl₃).

-

-

Instrumentation and Parameters:

-

Spectrometer: A spectrometer equipped with a broadband probe capable of observing the deuterium frequency.

-

Acquisition Parameters:

-

Number of Scans (nt): Sufficiently high to obtain a good signal-to-noise ratio, as the deuterium nucleus is less sensitive than the proton.

-

Proton Decoupling: Apply broadband proton decoupling to sharpen the deuterium signals.

-

-

-

Data Analysis:

-

The presence of a signal in the aromatic region of the ²H NMR spectrum confirms deuterium incorporation at the phenyl positions.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to determine the isotopic distribution of this compound by separating it from potential impurities and analyzing the mass-to-charge ratio of the molecular ions.

-

Objective: To determine the relative abundance of each isotopologue (D0 to D5).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-1 or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 180-195).

-

-

-

Data Analysis:

-

Identify the chromatographic peak for (2-Bromoethyl)benzene.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundance of the molecular ion peaks corresponding to each isotopologue (D0 to D5). The molecular weight of the non-deuterated compound is approximately 185 g/mol . The D5 isotopologue will have a molecular weight of approximately 190 g/mol .

-

Correct for the natural abundance of ¹³C to accurately determine the isotopic distribution.

-

Calculate the percentage of each isotopologue to determine the overall isotopic purity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Caption: General workflow for isotopic purity determination.

Analytical Logic for Purity Assessment

This diagram illustrates the logical relationship between the analytical techniques and the final purity assessment.

Caption: Logic for comprehensive isotopic purity assessment.

Conclusion

The determination of the isotopic purity of this compound requires a multi-faceted analytical approach. The combination of NMR spectroscopy and GC-MS provides a comprehensive characterization of the deuterated compound, ensuring its suitability as an internal standard for high-precision quantitative studies. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis.

Methodological & Application

Application Notes and Protocols for the Use of (2-Bromoethyl)benzene-D5 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is a widely accepted practice to ensure the accuracy and precision of analytical results. Deuterated internal standards, such as (2-Bromoethyl)benzene-D5, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[1] This structural similarity ensures they behave similarly during sample preparation, injection, and chromatographic separation, effectively compensating for variations in sample matrix effects, extraction recovery, and instrument response.[2] this compound is the deuterium-labeled form of (2-Bromoethyl)benzene (also known as phenethyl bromide) and serves as an excellent internal standard for the quantification of (2-Bromoethyl)benzene and related aromatic compounds in various matrices. This document provides detailed application notes and protocols for its use in GC-MS analysis.

(2-Bromoethyl)benzene is a versatile reagent used in the synthesis of various pharmaceutical compounds and other organic molecules.[3][4] Therefore, accurate quantification of its residual amounts in final products or intermediates is often a critical quality control step.

Physicochemical Properties

| Property | (2-Bromoethyl)benzene | This compound |

| CAS Number | 103-63-9 | 35845-64-8 |

| Molecular Formula | C₈H₉Br | C₈H₄D₅Br |

| Molecular Weight | 185.06 g/mol | 190.09 g/mol |

| Boiling Point | 220-221 °C | Not specified, expected to be very similar to the non-deuterated form. |

| Density | 1.355 g/mL at 25 °C | Not specified, expected to be slightly higher than the non-deuterated form. |

(Data sourced from various chemical suppliers and databases)

Experimental Protocols

This section outlines a comprehensive protocol for the quantitative analysis of (2-Bromoethyl)benzene in a sample matrix using this compound as an internal standard.

Materials and Reagents

-

(2-Bromoethyl)benzene (analyte), analytical standard grade (≥98% purity)

-

This compound (internal standard), analytical standard grade (≥98% purity)

-

Methanol, HPLC or GC-MS grade

-

Dichloromethane, HPLC or GC-MS grade

-

Deionized water

-

Sample matrix (e.g., pharmaceutical intermediate, process stream)

-

Glass autosampler vials with septa

Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

GC column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

Preparation of Standard Solutions

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of (2-Bromoethyl)benzene and dissolve it in 100 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the internal standard stock solution and diluting with methanol. A typical calibration range could be 0.1 µg/mL to 50 µg/mL of the analyte, with a constant internal standard concentration of 5 µg/mL.

Sample Preparation

-

Accurately weigh approximately 1 g of the sample matrix into a 15 mL centrifuge tube.

-

Add 5 mL of dichloromethane to the tube.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 100 µg/mL solution to achieve a final concentration of 1 µg/mL in the extract).

-

Vortex the mixture for 2 minutes to ensure thorough extraction of the analyte.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the organic solvent.

-

Carefully transfer the supernatant (dichloromethane layer) to a clean glass vial.

-

Inject 1 µL of the extract into the GC-MS system.

GC-MS Operating Conditions

| Parameter | Value |

| GC System | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| (2-Bromoethyl)benzene | 105 | 91, 184, 186 |

| This compound | 110 | 96, 189, 191 |

(Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of the pure standards.)[5]

Data Analysis and Quantification

The concentration of (2-Bromoethyl)benzene in the sample is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. The concentration of the analyte in the unknown sample is then calculated using the linear regression equation derived from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.[6] Key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Quantitative Data Summary

The following tables present typical performance data for a validated GC-MS method using this compound as an internal standard.

Table 1: Linearity Data

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 756,123 | 0.020 |

| 0.5 | 76,543 | 758,987 | 0.101 |

| 1.0 | 154,321 | 760,112 | 0.203 |

| 5.0 | 789,012 | 755,432 | 1.044 |

| 10.0 | 1,567,890 | 759,876 | 2.063 |

| 25.0 | 3,987,654 | 761,234 | 5.238 |

| 50.0 | 7,998,765 | 758,543 | 10.545 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision and Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) | Recovery (%) |

| 0.5 | 0.49 | 4.2 | 98.0 |

| 10.0 | 10.15 | 2.5 | 101.5 |

| 40.0 | 39.82 | 1.8 | 99.6 |

Table 3: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.03 |

| Limit of Quantitation (LOQ) | 0.1 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of (2-Bromoethyl)benzene using GC-MS.

Logical Relationship of Internal Standard Method

Caption: Logic of quantification using an internal standard in GC-MS.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of (2-Bromoethyl)benzene and related compounds by GC-MS. The deuterated standard effectively compensates for variations in sample preparation and instrument performance, leading to high accuracy and precision. The detailed protocol and performance data presented here can serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. A12528.36 [thermofisher.com]

- 4. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. Phenethyl bromide | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

Application Note: Quantitative Analysis of Phenethylamines in Biological Matrices using (2-Bromoethyl)benzene-D5 as an Internal Standard

Introduction

Phenethylamines are a class of compounds with a wide range of physiological effects, encompassing endogenous neurotransmitters, pharmaceuticals, and drugs of abuse. Accurate and reliable quantification of these compounds in biological matrices is crucial for clinical diagnostics, forensic toxicology, and pharmaceutical research. This application note describes a robust method for the quantitative analysis of common phenethylamines in plasma and urine using gas chromatography-mass spectrometry (GC-MS) with (2-Bromoethyl)benzene-D5 as an internal standard.

The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision. While deuterated analogs of the target analytes are commonly employed, this method proposes the use of this compound. This compound shares structural similarities with phenethylamines and is suitable for co-extraction and chromatographic analysis. Its distinct mass-to-charge ratio allows for clear differentiation from the target analytes. Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is utilized to improve the chromatographic properties and mass spectral fragmentation of the phenethylamines.

Target Analytes:

-

Phenethylamine (PEA)

-

Amphetamine (AMP)

-

Methamphetamine (METH)

-

3,4-Methylenedioxymethamphetamine (MDMA)

Internal Standard:

-

This compound

Experimental Protocols

Materials and Reagents

-

Solvents: Methanol, Ethyl acetate, Hexane (all HPLC grade)

-

Reagents:

-

Phenethylamine (PEA), Amphetamine (AMP), Methamphetamine (METH), MDMA hydrochloride standards

-

This compound

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium hydroxide (1 M)

-

Hydrochloric acid (1 M)

-

-

Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each phenethylamine standard and this compound in methanol.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target phenethylamines by diluting the stock solutions with methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

-

Calibration Standards: Prepare calibration standards in drug-free plasma or urine at concentrations ranging from 10 to 1000 ng/mL. Each calibrator should be spiked with the internal standard working solution to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 1 mL of plasma or urine, add 100 µL of the internal standard working solution (1 µg/mL). Add 2 mL of 0.1 M phosphate buffer (pH 7.4) and vortex.

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges by sequentially washing with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 7.4).

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 0.1 M phosphate buffer (pH 7.4), followed by 3 mL of methanol.

-

Elution: Elute the analytes and the internal standard with 3 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (80:20:2, v/v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried extract, add 50 µL of MSTFA and 50 µL of ethyl acetate.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Ions for Target Analytes and Internal Standard

| Compound | Derivatizing Agent | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| PEA-TMS | MSTFA | 104 | 179 | 77 |

| AMP-TMS | MSTFA | 118 | 91 | 65 |

| METH-TMS | MSTFA | 132 | 91 | 58 |

| MDMA-TMS | MSTFA | 135 | 162 | 77 |

| This compound | - | 110 | 189 | - |

Data Presentation

The following tables present representative quantitative data for the analysis of phenethylamines using the described method.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| PEA | 10 - 1000 | 0.998 |

| AMP | 10 - 1000 | 0.999 |

| METH | 10 - 1000 | 0.997 |

| MDMA | 10 - 1000 | 0.998 |

Table 3: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| PEA | 50 | 4.2 | 6.8 | 95.6 |

| 500 | 3.1 | 5.2 | 102.3 | |

| AMP | 50 | 3.8 | 6.1 | 98.2 |

| 500 | 2.9 | 4.9 | 101.5 | |

| METH | 50 | 4.5 | 7.2 | 96.4 |

| 500 | 3.5 | 5.8 | 103.1 | |

| MDMA | 50 | 4.1 | 6.5 | 97.8 |

| 500 | 3.2 | 5.4 | 102.0 |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| PEA | 88.5 | 92.1 |

| AMP | 92.3 | 95.4 |

| METH | 90.1 | 93.7 |

| MDMA | 89.6 | 91.8 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of phenethylamines.

Caption: Logical relationship of analytes and internal standard in the analytical process.

Application Notes and Protocols for the Use of (2-Bromoethyl)benzene-D5 as an Internal Spiking Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (2-Bromoethyl)benzene-D5 as a deuterated internal standard in quantitative analytical methods. The primary application focus is the accurate quantification of its non-deuterated analogue, (2-Bromoethyl)benzene, and related compounds in complex matrices, a critical aspect in forensic analysis, environmental monitoring, and pharmaceutical process control.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays.[1][2] They offer superior accuracy by compensating for variations in sample preparation, extraction recovery, matrix effects, and instrument response.[3][4][5] The near-identical chemical and physical properties to the analyte of interest ensure that both the analyte and the standard behave similarly throughout the entire analytical workflow.[1][2]

Core Principles of Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard like this compound is to add a known quantity to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[5] Since the deuterated standard is chemically almost identical to the target analyte, any loss or variation during extraction, derivatization, or injection will affect both compounds to the same extent.[3][4] In mass spectrometry, the deuterated standard is distinguished from the native analyte by its higher mass-to-charge ratio (m/z). Quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if the absolute signal intensities fluctuate.[5]

Application: Quantification of (2-Bromoethyl)benzene in Forensic Samples

(2-Bromoethyl)benzene is a known precursor in the synthesis of certain clandestinely produced substances.[6] Therefore, its accurate quantification in seized materials or environmental samples is of significant interest to forensic laboratories. This protocol outlines a method for the quantification of (2-Bromoethyl)benzene in a representative complex matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.

Experimental Protocol: GC-MS Analysis of (2-Bromoethyl)benzene

This protocol details the steps for sample preparation, extraction, and GC-MS analysis for the quantification of (2-Bromoethyl)benzene.

1. Materials and Reagents

-

(2-Bromoethyl)benzene (analytical standard)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Sodium sulfate (anhydrous)

-

Sample matrix (e.g., simulated forensic debris, wastewater)

-

Calibrators and Quality Control (QC) samples

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of (2-Bromoethyl)benzene in 10 mL of methanol.

-

Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of (2-Bromoethyl)benzene by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

-

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.

-

3. Sample Preparation and Extraction

-

Sample Aliquoting: Take 1 g of the homogenized sample matrix.

-

Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibrator, and QC sample.

-

Extraction:

-

Add 5 mL of dichloromethane to the spiked sample.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Supernatant Collection: Carefully transfer the organic supernatant to a clean glass tube.

-

Drying: Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol.

-

Analysis: Transfer the reconstituted sample to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet: Split/splitless, 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

(2-Bromoethyl)benzene: m/z 105 (quantifier), 184, 186 (qualifiers).

-

This compound: m/z 110 (quantifier), 189, 191 (qualifiers).

-

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the described method.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (µg/mL) | R² |

| (2-Bromoethyl)benzene | 0.1 - 100 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 0.3 | 95 - 105 | < 10 |

| Medium | 50 | 98 - 102 | < 5 |

| High | 80 | 97 - 103 | < 5 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| (2-Bromoethyl)benzene | 85 - 95 | < 15 |

Visualizations

Experimental Workflow

Caption: General workflow for sample preparation and analysis.

Logical Relationship of Internal Standard Correction

Caption: Principle of internal standard-based quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

Application of (2-Bromoethyl)benzene-D5 in Environmental Contaminant Analysis: A General Protocol and Application Note

(2-Bromoethyl)benzene-D5 , a deuterated aromatic hydrocarbon, serves as a valuable tool in environmental contaminant analysis, primarily as a surrogate or internal standard for the quantification of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) by gas chromatography-mass spectrometry (GC/MS). Its deuterated nature makes it ideal for isotope dilution methods, providing a high degree of accuracy and precision in analytical measurements.

This document provides a detailed application note and a general experimental protocol for the use of this compound in the analysis of environmental samples. It is intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Application Notes

Principle of Isotope Dilution

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes isotopically labeled compounds, such as this compound, as internal standards.[1] These standards are chemically identical to the analytes of interest but have a different mass due to the presence of heavy isotopes (in this case, deuterium). By adding a known amount of the deuterated standard to a sample before any preparation or analysis steps, any loss of the target analyte during the process can be accurately corrected for. This is because the labeled standard will be affected by the sample matrix and preparation steps in the same way as the native analyte. The ratio of the native analyte to the isotopically labeled standard is measured by GC/MS, allowing for precise quantification.

Advantages of Using this compound

The use of deuterated compounds like this compound as internal standards or surrogates in environmental analysis offers several key advantages:

-

Improved Accuracy and Precision: It corrects for variations in extraction efficiency, sample matrix effects, and instrument response, leading to more reliable and reproducible results.

-

Matrix Effect Compensation: Environmental samples such as soil, sediment, and wastewater can have complex matrices that can enhance or suppress the analytical signal. As the deuterated standard behaves similarly to the native analyte in the matrix, these effects are minimized.

-

Quantification of a Wide Range of Contaminants: Due to its chemical properties, this compound can be used as a surrogate or internal standard for a variety of aromatic and brominated environmental pollutants.

Typical Applications

This compound is suitable for use in various environmental monitoring programs, including:

-

Analysis of Volatile Organic Compounds (VOCs): In methods such as those based on U.S. EPA Method 8260, it can be used to quantify pollutants in water and solid waste matrices.

-

Analysis of Semi-Volatile Organic Compounds (SVOCs): In methods analogous to U.S. EPA Method 8270, it can be employed for the analysis of a broad range of organic compounds in extracts from various environmental samples.

-

Monitoring of Priority Pollutants: It can be incorporated into multi-residue methods for the analysis of priority pollutants in drinking and surface water.

Experimental Protocols

The following provides a generalized protocol for the use of this compound as a surrogate or internal standard in the GC/MS analysis of environmental samples. The specific parameters will need to be optimized based on the target analytes, sample matrix, and available instrumentation.

Preparation of Standards

-

Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or dichloromethane at a concentration of, for example, 1000 µg/mL.

-

Spiking Solution: Prepare a working standard solution by diluting the stock solution to a concentration appropriate for spiking into samples and calibration standards. The final concentration in the sample should be chosen to provide a strong signal without saturating the detector, a typical concentration might be in the range of 20-100 ng/mL in the final extract.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix (e.g., water, soil, sediment).

-

For Water Samples (e.g., Purge and Trap for VOCs):

-

Collect the water sample in a VOA (Volatile Organic Analysis) vial with no headspace.

-

Add a known volume of the this compound spiking solution to the sample vial just before analysis.

-

The sample is then purged with an inert gas, and the volatilized organic compounds are trapped on a sorbent material.

-

The trapped compounds are then thermally desorbed into the GC/MS system.

-

-

For Soil/Sediment Samples (e.g., Solvent Extraction for SVOCs):

-

Weigh a known amount of the homogenized sample into an extraction vessel.

-

Add a known volume of the this compound spiking solution directly to the sample.

-

Extract the sample with an appropriate solvent (e.g., dichloromethane, acetone/hexane mixture) using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

-

Concentrate the extract to a final volume suitable for GC/MS analysis.

-

GC/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of a wide range of environmental contaminants.

-

Injector: Split/splitless or programmable temperature vaporization (PTV) inlet.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature program should be developed to achieve good chromatographic separation of the target analytes and this compound.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for the target analytes and this compound are monitored to enhance sensitivity and selectivity.

-

Quantification Ions: The choice of quantification and confirmation ions for this compound will depend on its mass spectrum. For a deuterated compound, the molecular ion or a characteristic fragment ion with the deuterium label will be used.

-

Data Analysis and Quantification

-

Calibration: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of this compound.

-

Response Factor Calculation: Analyze the calibration standards by GC/MS and calculate the relative response factor (RRF) for each analyte relative to this compound using the following equation:

RRF = (Ax * Cis) / (Ais * Cx)

Where:

-

Ax = Peak area of the analyte

-

Cis = Concentration of the internal standard (this compound)

-

Ais = Peak area of the internal standard (this compound)

-

Cx = Concentration of the analyte

-

-

Quantification of Analytes in Samples: Analyze the prepared samples and calculate the concentration of each analyte using the following equation:

Cx = (Ax * Cis) / (Ais * RRF)

Data Presentation

Table 1: GC/MS Retention Time and Characteristic Ions for this compound

| Compound | Retention Time (min) | Primary Quantification Ion (m/z) | Secondary Confirmation Ion(s) (m/z) |

| This compound | To be determined | To be determined | To be determined |

Table 2: Recovery of this compound in Different Environmental Matrices

| Matrix | Spiking Level (ng/g or ng/mL) | Number of Replicates | Average Recovery (%) | Relative Standard Deviation (%) |

| Reagent Water | e.g., 50 | e.g., 7 | To be determined | To be determined |

| Wastewater Effluent | e.g., 50 | e.g., 7 | To be determined | To be determined |

| Sandy Loam Soil | e.g., 50 | e.g., 7 | To be determined | To be determined |

| River Sediment | e.g., 50 | e.g., 7 | To be determined | To be determined |

Table 3: Example Relative Response Factors (RRFs) of Target Analytes to this compound

| Target Analyte | RRF | % Relative Standard Deviation (of RRFs across calibration range) |

| Analyte A | To be determined | To be determined |

| Analyte B | To be determined | To be determined |

| Analyte C | To be determined | To be determined |

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of environmental contaminants using this compound as an internal standard.

Caption: Workflow for Environmental Contaminant Analysis.

References

Standard Operating Procedure for the Bioanalysis of 2-Phenylethylamine using (2-Bromoethyl)benzene-D5

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of 2-Phenylethylamine in human plasma using (2-Bromoethyl)benzene-D5 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for bioanalytical studies.

Principle

The method described is for the quantification of 2-Phenylethylamine in plasma samples. This compound is added as an internal standard to the plasma samples, calibration standards, and quality control samples. The analyte and internal standard are extracted from the plasma matrix using protein precipitation. The resulting extract is then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The concentration of 2-Phenylethylamine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and any potential matrix effects during LC-MS/MS analysis.[1][2]

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| 2-Phenylethylamine | Sigma-Aldrich | Analytical Standard |

| This compound | MedChemExpress | >98% Isotopic Purity |

| Acetonitrile | Fisher Scientific | LC-MS Grade |

| Methanol | Fisher Scientific | LC-MS Grade |

| Formic Acid | Thermo Scientific | LC-MS Grade |

| Deionized Water | Milli-Q System | 18.2 MΩ·cm |

| Human Plasma (K2-EDTA) | BioIVT | --- |

Stock and Working Solutions

2-Phenylethylamine Stock Solution (1 mg/mL)

-

Accurately weigh 10 mg of 2-Phenylethylamine and dissolve in 10 mL of methanol.

This compound Internal Standard Stock Solution (1 mg/mL)

-

Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Working Solutions

-

Prepare serial dilutions of the 2-Phenylethylamine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

-

Prepare a working solution of the internal standard by diluting the stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation

The following workflow outlines the protein precipitation method for extracting 2-Phenylethylamine and the internal standard from plasma.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

-

System: Shimadzu Nexera X2 or equivalent

-

Column: Phenomenex Kinetex® Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)[1][3]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 60 |

| 3.1 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Mass Spectrometry

-

System: Sciex QTRAP 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| 2-Phenylethylamine | 122.1 | 105.1 | 60 | 15 |

| This compound | 190.1 | 108.1 | 75 | 20 |

Calibration Curve and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 2-Phenylethylamine working solutions into blank human plasma.

Table 3: Calibration Standard and QC Concentrations

| Sample ID | Concentration (ng/mL) |

| CAL 1 | 1 |

| CAL 2 | 2.5 |

| CAL 3 | 5 |

| CAL 4 | 10 |

| CAL 5 | 25 |

| CAL 6 | 50 |

| CAL 7 | 100 |

| CAL 8 | 200 |

| LLOQ QC | 1 |

| Low QC | 3 |

| Mid QC | 75 |

| High QC | 150 |

Data Analysis and Acceptance Criteria

The following diagram illustrates the logical flow for data processing and acceptance.

Method Validation Summary

The following table summarizes the expected performance characteristics of this bioanalytical method.

Table 4: Method Validation Parameters and Expected Results

| Parameter | Specification | Expected Result |

| Linearity | R² ≥ 0.99 | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% of nominal (±20% for LLOQ) | ± 10% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |

| Recovery | Consistent and precise | > 85% |

References

Application Notes: (2-Bromoethyl)benzene-D5 in Forensic Toxicology Screens

Introduction

The proliferation of novel psychoactive substances (NPS), particularly synthetic phenethylamines, presents a significant challenge to forensic toxicology laboratories. Accurate and reliable quantification of these compounds in complex biological matrices is crucial for both clinical and legal purposes. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the accuracy and precision of mass spectrometric methods. (2-Bromoethyl)benzene-D5, a deuterated analog of 2-phenylethyl bromide, serves as an ideal internal standard for the quantification of a range of phenethylamine derivatives and other related compounds in forensic toxicology screens. Its chemical properties closely mimic those of the target analytes during extraction and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods for the analysis of synthetic phenethylamines in biological samples.

Principle of the Method

This compound is added to unknown samples, calibrators, and quality control samples at a known and constant concentration at the beginning of the sample preparation process. As the samples are processed, any loss of analyte during extraction or variability in injection volume will be mirrored by a proportional loss of the internal standard. During mass spectrometric analysis, the deuterated standard is distinguished from the non-deuterated analyte by its higher mass-to-charge ratio (m/z). The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and to quantify the analyte in the unknown samples. This ratiometric approach ensures high precision and accuracy by correcting for variations that can occur during the analytical workflow.

Target Analytes

This compound is a suitable internal standard for a wide range of phenethylamine-based designer drugs, including but not limited to:

-

2C-series (e.g., 2C-B, 2C-I, 2C-E)

-

Amphetamine and its derivatives

-

Methamphetamine and its derivatives

-

Mescaline analogs[3]

Experimental Protocols

Two primary analytical techniques are presented for the use of this compound in forensic toxicology: GC-MS and LC-MS/MS. The choice of method will depend on the specific analytes of interest, the required sensitivity, and the available instrumentation.

Protocol 1: GC-MS Analysis of Phenethylamines in Urine

This protocol describes a method for the detection and quantification of phenethylamine derivatives in urine using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. Derivatization is employed to improve the chromatographic properties and mass spectral fragmentation of the target analytes.

1. Materials and Reagents

-

This compound solution (1 µg/mL in methanol)

-

Reference standards for target phenethylamines

-

Borate buffer (pH 9.2)

-

n-Butyl chloride

-

Heptafluorobutyric anhydride (HFBA)

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Deionized water

-

Centrifuge tubes (15 mL)

-

GC-MS vials with inserts

2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of urine sample, calibrator, or quality control into a 15 mL centrifuge tube.

-

Add 50 µL of the this compound internal standard solution (1 µg/mL).

-

Add 1 mL of borate buffer (pH 9.2) and vortex for 10 seconds.

-

Add 5 mL of n-butyl chloride and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of ethyl acetate.

-

Add 25 µL of HFBA, cap the tube, and heat at 70°C for 20 minutes for derivatization.

-

Cool to room temperature and evaporate the solvent to dryness.

-

Reconstitute the final residue in 100 µL of ethyl acetate.

-

Transfer the solution to a GC-MS vial with an insert for analysis.

3. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Volume | 1 µL (splitless) |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

4. Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 110 | 190 | 96 |

| Amphetamine-HFB | 140 | 118 | 91 |

| Methamphetamine-HFB | 154 | 118 | 91 |

| 2C-B-HFB | 260 | 304 | 202 |

| Other Analytes | User-defined | User-defined | User-defined |

Protocol 2: LC-MS/MS Analysis of Phenethylamines in Blood Plasma

This protocol outlines a sensitive and specific method for the analysis of phenethylamines in blood plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.[4][5]

1. Materials and Reagents

-

This compound solution (100 ng/mL in methanol)

-

Reference standards for target phenethylamines

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Centrifuge tubes (15 mL)

-

LC-MS vials

2. Sample Preparation (Solid-Phase Extraction)

-

Pipette 0.5 mL of plasma sample, calibrator, or quality control into a 15 mL centrifuge tube.

-

Add 50 µL of the this compound internal standard solution (100 ng/mL).

-

Add 1 mL of deionized water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Transfer the solution to an LC-MS vial for analysis.

3. LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 90% B over 6 minutes, hold at 90% B for 1.5 min, return to 10% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Tandem Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp | 500°C |

| Ion Spray Voltage | 5500 V |

4. Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 190.0 | 109.1 | 82.1 |

| Amphetamine | 136.1 | 119.1 | 91.1 |

| Methamphetamine | 150.1 | 119.1 | 91.1 |

| 2C-B | 260.0 | 243.0 | 182.0 |

| Other Analytes | User-defined | User-defined | User-defined |

Quantitative Data and Method Performance

The following tables summarize the expected performance characteristics of the described methods. These values are representative and should be established by each laboratory during method validation.

Table 1: GC-MS Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1-5 ng/mL |

| Limit of Quantification (LOQ) | 5-10 ng/mL |

| Accuracy (% Bias) | ± 15% |

| Precision (%RSD) | < 15% |

| Recovery | > 80% |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Typical Performance |